molecular formula C32H44O7 B1251402 Globostellatic acid A

Globostellatic acid A

Cat. No. B1251402
M. Wt: 540.7 g/mol
InChI Key: FCEBMUDWBVZUAU-JZOYBAOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Globostellatic acid A is a tricyclic triterpenoid of the isomalabaricane group. It has a role as a metabolite and an antineoplastic agent. It is a tricyclic triterpenoid, an enone, a dioxo monocarboxylic acid and an acetate ester. It is a conjugate acid of a globostellatate A(1-).

Scientific Research Applications

Cytotoxic Properties and Potential in Cancer Research

Globostellatic acids, including Globostellatic acid A, have been identified as cytotoxic agents, particularly effective against certain types of cancer cells. A study by (Ryu, Matsunaga, & Fusetani, 1996) found that these acids, isolated from the marine sponge Stelletta globostellata, showed cytotoxicity against murine leukemia cells. Another study highlighted the selective anti-proliferative activity of globostellatic acid derivatives against human umbilical vein endothelial cells, which could be significant in targeting vascular aspects of tumor growth (Aoki et al., 2007).

Anti-Angiogenic Properties

Research by (Kotoku, Arai, & Kobayashi, 2016) has also delved into the anti-angiogenic properties of substances like globostellatic acid X methyl esters, derived from marine sponges. These properties are crucial for the development of anti-cancer drugs, as angiogenesis is a key process in tumor growth and metastasis.

Structural Analyses for Synthetic Applications

The synthesis and structural analysis of globostellatic acid derivatives are vital for developing potential pharmaceutical applications. Studies like the one conducted by (Kotoku, Tamada, Hayashi, & Kobayashi, 2008) have achieved concise synthesis of such compounds, paving the way for their potential use in medicine.

Exploration of New Natural Products

The discovery and characterization of new natural products, such as globostellatic acids, contribute significantly to the field of drug discovery. For instance, (Fouad et al., 2006) identified several new globostellatic acid congeners with potential cytotoxic activities against various cancer cell lines.

properties

Product Name

Globostellatic acid A

Molecular Formula

C32H44O7

Molecular Weight

540.7 g/mol

IUPAC Name

(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(4E,6E,8E)-10-hydroxy-6,10-dimethyl-3-oxoundeca-4,6,8-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylic acid

InChI

InChI=1S/C32H44O7/c1-19(10-9-15-29(4,5)38)11-12-22(34)20(2)27-23(35)18-25-30(6)17-14-26(39-21(3)33)32(8,28(36)37)24(30)13-16-31(25,27)7/h9-12,15,24-26,38H,13-14,16-18H2,1-8H3,(H,36,37)/b12-11+,15-9+,19-10+,27-20+/t24-,25+,26-,30+,31+,32-/m1/s1

InChI Key

FCEBMUDWBVZUAU-JZOYBAOCSA-N

Isomeric SMILES

C/C(=C\C=C\C(C)(C)O)/C=C/C(=O)/C(=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)O)OC(=O)C)C)C)/C

Canonical SMILES

CC(=CC=CC(C)(C)O)C=CC(=O)C(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)O)OC(=O)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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